3-(4-ethoxyphenyl)-3-hydroxy-7-(4-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile
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Overview
Description
3-(4-Ethoxyphenyl)-3-hydroxy-7-(4-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile is a complex organic compound belonging to the thiazolopyridine family. This compound is characterized by its unique structure, which includes both ethoxy and methoxy phenyl groups, a hydroxy group, and a carbonitrile group. The presence of these functional groups imparts distinct chemical properties and potential biological activities to the compound.
Preparation Methods
The synthesis of 3-(4-ethoxyphenyl)-3-hydroxy-7-(4-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile can be achieved through a multi-step process. One common method involves the Mannich reaction, where N-methylmorpholinium 4-aryl-3-cyano-6-oxo-1,4,5,6-tetrahydropyridine-2-thiolates are treated with isobutyraldehyde and primary aromatic amines in refluxing ethanol . This reaction yields the desired thiazolopyridine compound in moderate yields (18-38%).
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The ethoxy and methoxy groups can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(4-Ethoxyphenyl)-3-hydroxy-7-(4-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It exhibits potential antibacterial and antifungal activities.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, as a beta-amyloid production inhibitor, it may interfere with the enzymes involved in the production of beta-amyloid peptides. As a CDK2-cyclin A inhibitor, it may bind to the active site of the enzyme, preventing its interaction with cyclin A and thereby inhibiting cell cycle progression .
Comparison with Similar Compounds
Similar compounds to 3-(4-ethoxyphenyl)-3-hydroxy-7-(4-methoxyphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile include other thiazolopyridine derivatives such as:
- 7-aryl-3-arylamino-2,2-dimethyl-5-oxo-2,3,6,7-tetrahydro-5H-thiazolo[3,2-a]pyridine-8-carbonitriles
- Ethyl 5-aryl-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates
These compounds share similar core structures but differ in their substituents, which can significantly affect their chemical properties and biological activities
Properties
Molecular Formula |
C23H22N2O4S |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
3-(4-ethoxyphenyl)-3-hydroxy-7-(4-methoxyphenyl)-5-oxo-6,7-dihydro-2H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile |
InChI |
InChI=1S/C23H22N2O4S/c1-3-29-18-10-6-16(7-11-18)23(27)14-30-22-20(13-24)19(12-21(26)25(22)23)15-4-8-17(28-2)9-5-15/h4-11,19,27H,3,12,14H2,1-2H3 |
InChI Key |
YZAZATUTKDUVJD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2(CSC3=C(C(CC(=O)N32)C4=CC=C(C=C4)OC)C#N)O |
Origin of Product |
United States |
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